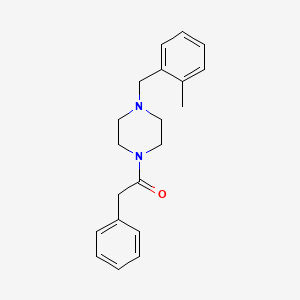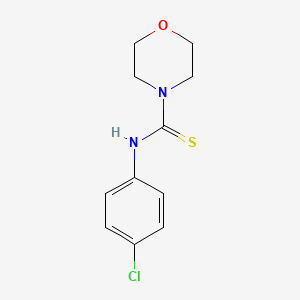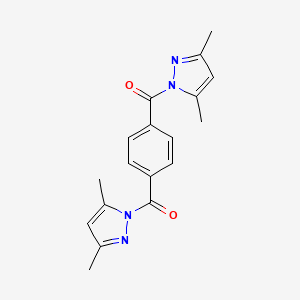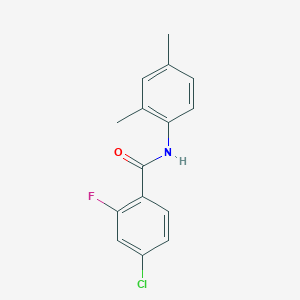![molecular formula C13H12N4O3S2 B5700786 1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5700786.png)
1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-N-[(1,3-thiazol-2-ylamino)sulfonyl]-1H-indole-3-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly known as MI-2, and it is synthesized through a complex chemical process. MI-2 has been extensively studied for its biological and physiological effects, and it has been found to have a wide range of applications in scientific research.
Wirkmechanismus
MI-2 works by inhibiting the activity of the MALT1 protein, which is involved in the regulation of immune responses. The MALT1 protein plays a crucial role in the activation of T cells, which are important for the immune response against pathogens. MI-2 binds to the active site of the MALT1 protein and prevents its activity, thereby inhibiting the activation of T cells.
Biochemical and Physiological Effects
MI-2 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, MI-2 has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases. MI-2 has also been found to have immunosuppressive effects, which could be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MI-2 has several advantages for lab experiments. It is a potent and specific inhibitor of the MALT1 protein, which makes it a useful tool for studying the role of MALT1 in immune responses. Additionally, MI-2 has been found to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments.
However, there are also limitations to the use of MI-2 in lab experiments. MI-2 is a complex compound that requires a multistep synthesis process, which can be time-consuming and expensive. Additionally, MI-2 has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
MI-2 has several potential future directions for scientific research. One potential direction is the development of MI-2 analogs that have improved solubility and potency. Another potential direction is the investigation of MI-2's effects on other proteins involved in immune responses. Additionally, MI-2 could be further studied for its potential applications in the treatment of inflammatory and autoimmune diseases.
Conclusion
In conclusion, MI-2 is a complex chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MI-2 has been extensively studied for its biological and physiological effects, and it has been found to have a wide range of applications in scientific research. MI-2 is a potent inhibitor of the MALT1 protein and has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. MI-2 has several advantages for lab experiments, but there are also limitations to its use. MI-2 has several potential future directions for scientific research, and it could be further studied for its potential applications in the treatment of inflammatory and autoimmune diseases.
Synthesemethoden
The synthesis of MI-2 involves a multistep process that requires several chemical reagents and intermediates. The first step involves the preparation of 1-methyl-1H-indole-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 2-mercapto-1,3-thiazole to form the thiazole amide intermediate. The final step involves the reaction of the thiazole amide intermediate with sulfonamide to form MI-2.
Wissenschaftliche Forschungsanwendungen
MI-2 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the MALT1 protein, which is involved in the regulation of immune responses. MI-2 has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, MI-2 has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-methyl-N-(1,3-thiazol-2-ylsulfamoyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c1-17-8-10(9-4-2-3-5-11(9)17)12(18)15-22(19,20)16-13-14-6-7-21-13/h2-8H,1H3,(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNWLFFTZIWSFRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NS(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-chloro-N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5700757.png)
![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)


![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)
![N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)

